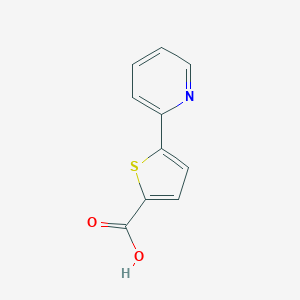
5-(Pyridin-2-yl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-(Pyridin-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7NO2S and a molecular weight of 205.24 . It is a solid substance and is often used in research as a building block .
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid can be represented by the SMILES notation:O=C(O)C1=CC=C(C2=NC=CC=C2)S1 . This indicates that the molecule consists of a thiophene ring (C4H3S) attached to a carboxylic acid group (COOH) and a pyridine ring (C5H5N). Physical And Chemical Properties Analysis
5-(Pyridin-2-yl)thiophene-2-carboxylic acid is a solid substance . It has a molecular weight of 205.24 and its molecular formula is C10H7NO2S .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-(Pyridin-2-yl)thiophene-2-carboxylic acid: plays a significant role in medicinal chemistry due to its thiophene core, which is a common structure in many pharmacologically active molecules . Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound can be used as a precursor or an intermediate in the synthesis of drugs that harness these properties.
Organic Semiconductors
In the field of electronics, thiophene derivatives are known for their application in organic semiconductors . The 5-(Pyridin-2-yl)thiophene-2-carboxylic acid can be utilized in the development of organic semiconductor materials due to its ability to facilitate charge transport, which is crucial for the performance of organic electronic devices.
Organic Field-Effect Transistors (OFETs)
The compound’s potential in the fabrication of OFETs is linked to its semiconductor properties . OFETs are critical components in flexible electronics, and the use of thiophene derivatives can improve the efficiency and stability of these transistors.
Organic Light-Emitting Diodes (OLEDs)
5-(Pyridin-2-yl)thiophene-2-carboxylic acid: may contribute to the advancement of OLED technology . Thiophene-based compounds are often used in the emissive layers of OLEDs, where they are responsible for the emission of light when an electric current is applied.
Material Science
This compound is also relevant in material science, particularly in the synthesis of new materials with desirable thermal and electrical properties . Its molecular structure can be incorporated into polymers or other materials to enhance their performance.
Corrosion Inhibition
In industrial applications, thiophene derivatives serve as corrosion inhibitors . 5-(Pyridin-2-yl)thiophene-2-carboxylic acid could be explored for its efficacy in protecting metals and alloys from corrosion, which is vital for extending the life of industrial machinery and infrastructure.
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of biologically active compounds, especially those with potential therapeutic effects . Its structure allows for the creation of diverse molecules that can interact with biological targets.
Analytical Chemistry
Lastly, in analytical chemistry, 5-(Pyridin-2-yl)thiophene-2-carboxylic acid can be used as a standard or a reagent in various chemical analyses to determine the presence or concentration of other substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-pyridin-2-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULGJDHOPDURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353032 | |
| Record name | 5-(pyridin-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)thiophene-2-carboxylic acid | |
CAS RN |
119082-97-2 | |
| Record name | 5-(pyridin-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119082-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



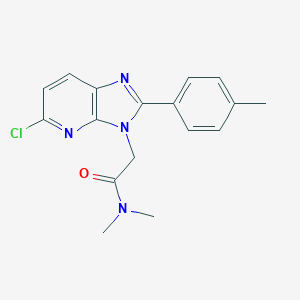

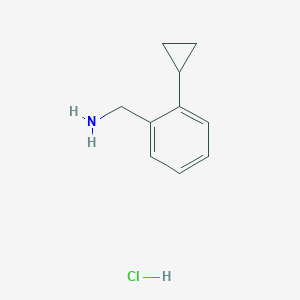
![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)



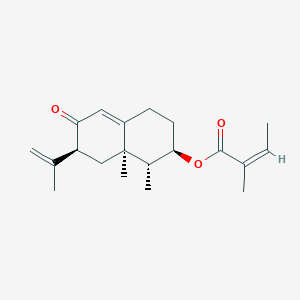
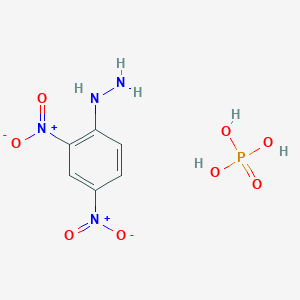
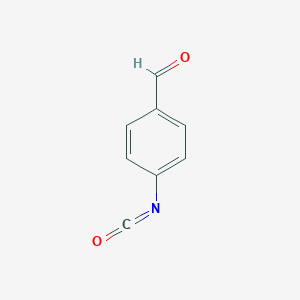
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)


